N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with bromine in the presence of a suitable solvent such as acetic acid.
Introduction of Pyrazole Moiety: The pyrazole moiety is introduced by reacting the benzothiazole derivative with 1-methylpyrazole-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Product Formation: The final product, N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxylic acid.
Reduction: Formation of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide alcohol.
Substitution: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-nitrophenyl)acetamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide is unique due to its specific structure, which combines the benzothiazole and pyrazole moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H9BrN4OS |
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Molecular Weight |
337.20 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrN4OS/c1-17-5-4-9(16-17)11(18)15-12-14-8-3-2-7(13)6-10(8)19-12/h2-6H,1H3,(H,14,15,18) |
InChI Key |
MSVRXVHILSDAHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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